2-[(1-{2-Cyclopropylpyrazolo[1,5-a]pyrazin-4-yl}piperidin-3-yl)methoxy]pyrimidine
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Overview
Description
2-[(1-{2-Cyclopropylpyrazolo[1,5-a]pyrazin-4-yl}piperidin-3-yl)methoxy]pyrimidine is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrazine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1-{2-Cyclopropylpyrazolo[1,5-a]pyrazin-4-yl}piperidin-3-yl)methoxy]pyrimidine typically involves multi-step organic reactions. One common approach is the reaction of 4-chloropyrazolo[1,5-a]pyrazines with tert-butyl cyanoacetate in the presence of a base like sodium hydride (NaH) in dimethylformamide (DMF) at elevated temperatures . This reaction forms intermediates that are further processed to yield the desired compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure higher yields and purity, as well as cost-effective production.
Chemical Reactions Analysis
Types of Reactions
2-[(1-{2-Cyclopropylpyrazolo[1,5-a]pyrazin-4-yl}piperidin-3-yl)methoxy]pyrimidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur, especially at the pyrazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydride (NaH) in DMF for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
2-[(1-{2-Cyclopropylpyrazolo[1,5-a]pyrazin-4-yl}piperidin-3-yl)methoxy]pyrimidine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as a fluorescent probe due to its unique photophysical properties.
Medicine: Investigated for its cytotoxic activities against various cancer cell lines.
Mechanism of Action
The mechanism of action of 2-[(1-{2-Cyclopropylpyrazolo[1,5-a]pyrazin-4-yl}piperidin-3-yl)methoxy]pyrimidine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2), leading to cell cycle arrest and apoptosis in cancer cells . The compound’s structure allows it to bind effectively to the active site of CDK2, disrupting its function.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Known for its CDK2 inhibitory activity.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another compound with significant cytotoxic activities.
Properties
Molecular Formula |
C19H22N6O |
---|---|
Molecular Weight |
350.4 g/mol |
IUPAC Name |
2-cyclopropyl-4-[3-(pyrimidin-2-yloxymethyl)piperidin-1-yl]pyrazolo[1,5-a]pyrazine |
InChI |
InChI=1S/C19H22N6O/c1-3-14(13-26-19-21-6-2-7-22-19)12-24(9-1)18-17-11-16(15-4-5-15)23-25(17)10-8-20-18/h2,6-8,10-11,14-15H,1,3-5,9,12-13H2 |
InChI Key |
WERFKSMJUXLUEV-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CN(C1)C2=NC=CN3C2=CC(=N3)C4CC4)COC5=NC=CC=N5 |
Origin of Product |
United States |
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